



# Application Notes and Protocols for [68Ga]Ga-SB03178 PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SB03178   |           |
| Cat. No.:            | B12382268 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

[68Ga]Ga-**SB03178** is a novel radiopharmaceutical designed for Positron Emission Tomography (PET) imaging of Fibroblast Activation Protein-α (FAP-α). FAP-α is a transmembrane serine protease that is overexpressed in the stroma of a wide variety of cancers and is associated with tumor growth, migration, and invasion.[1][2] Its limited expression in healthy tissues makes it an attractive target for diagnostic imaging and targeted radionuclide therapy. [68Ga]Ga-**SB03178** has demonstrated high binding affinity and selectivity for FAP-α, showing promise for enhanced tumor visualization and characterization in preclinical studies.[3]

These application notes provide detailed protocols for the radiolabeling, quality control, and application of [68Ga]Ga-**SB03178** in preclinical and clinical research settings.

# FAP-α Signaling Pathway in Cancer

Fibroblast Activation Protein- $\alpha$  (FAP- $\alpha$ ) plays a significant role in tumorigenesis by modulating the tumor microenvironment. Upon activation, FAP- $\alpha$ , expressed on cancer-associated fibroblasts (CAFs), contributes to the degradation of the extracellular matrix, thereby promoting cancer cell invasion and metastasis.[1] FAP- $\alpha$  has been shown to promote angiogenesis and tumor cell proliferation through the activation of key signaling pathways, including the



Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways.[4][5][6]



Click to download full resolution via product page

Caption: FAP-α signaling cascade in cancer.

# Experimental Protocols Radiolabeling of [68Ga]Ga-SB03178

This protocol describes the manual radiolabeling of the **SB03178** precursor with Gallium-68 (68Ga).

Workflow for [68Ga]Ga-SB03178 Radiolabeling:





Click to download full resolution via product page

Caption: Radiolabeling workflow for [68Ga]Ga-SB03178.

## Materials:

- 68Ge/68Ga generator
- SB03178 precursor
- Sodium acetate buffer (1M, pH 4.5)
- Trace metal-free water
- Trace metal-free hydrochloric acid (HCl)
- C18 Sep-Pak cartridge



- Ethanol
- · Sterile saline solution
- Heating block or water bath
- Vortex mixer
- Dose calibrator
- High-Performance Liquid Chromatography (HPLC) system
- Thin-Layer Chromatography (TLC) system

## Procedure:

- Elution of 68Ga: Elute the 68Ge/68Ga generator with 5 mL of 0.1 M HCl to obtain [68Ga]GaCl3.
- Preparation of Reaction Vial: In a sterile reaction vial, dissolve 10-20 μg of the SB03178 precursor in 1 mL of sodium acetate buffer (1M, pH 4.5).
- Radiolabeling Reaction: Add the [68Ga]GaCl3 eluate (approximately 1-2 mL, containing the
  desired activity) to the reaction vial containing the SB03178 precursor. Vortex the mixture
  gently.
- Incubation: Place the reaction vial in a heating block or water bath preheated to 95°C and incubate for 10 minutes.
- Purification:
  - Pre-condition a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of trace metal-free water.
  - Load the reaction mixture onto the C18 cartridge.
  - Wash the cartridge with 10 mL of sterile water to remove unreacted [68Ga]GaCl3.



- Elute the [68Ga]Ga-SB03178 from the cartridge with 0.5-1 mL of 50% ethanol in saline.
- Final Formulation: The eluted product is ready for quality control and subsequent dilution with sterile saline for injection. Preclinical studies have reported decay-corrected radiochemical yields of 22-76%.[3]

# Quality Control of [68Ga]Ga-SB03178

## Radiochemical Purity:

- HPLC: Analyze the final product using a reverse-phase C18 HPLC column. A typical mobile
  phase would be a gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with
  0.1% TFA. The radiochemical purity should be ≥95%.
- TLC: Spot the radiolabeled compound on an ITLC-SG strip and develop with an appropriate mobile phase (e.g., 1 M ammonium acetate:methanol 1:1) to separate the labeled product from free 68Ga.

## Radionuclidic Purity:

- Gamma Spectroscopy: Use a gamma spectrometer to confirm the presence of the characteristic 511 keV and 1077 keV peaks of 68Ga.
- 68Ge Breakthrough: Measure the activity of the final product after 48 hours to determine the amount of 68Ge breakthrough from the generator. The breakthrough should be less than 0.001%.[7]

#### Other Parameters:

- pH: The pH of the final product should be between 4.5 and 7.5.
- Sterility and Endotoxin Testing: Perform standard sterility and endotoxin tests to ensure the product is safe for injection.



| Quality Control Parameter | Specification                      | Method                     |
|---------------------------|------------------------------------|----------------------------|
| Appearance                | Clear, colorless solution          | Visual Inspection          |
| рН                        | 4.5 - 7.5                          | pH strip or meter          |
| Radiochemical Purity      | ≥95%                               | HPLC, TLC                  |
| Radionuclidic Identity    | Confirmed 68Ga peaks               | Gamma Spectroscopy         |
| 68Ge Breakthrough         | < 0.001%                           | Delayed Gamma Spectroscopy |
| Sterility                 | Sterile                            | Standard Sterility Test    |
| Bacterial Endotoxins      | < 175 EU/V (or as per regulations) | LAL Test                   |

# **In Vitro FAP-α Binding Assay**

This protocol outlines a competitive binding assay to determine the binding affinity (IC50) of SB03178.

## Materials:

- FAP-overexpressing cells (e.g., HEK293T:hFAP)[3]
- [68Ga]Ga-**SB03178**
- Non-radiolabeled ("cold") SB03178
- Binding buffer (e.g., Tris-HCl with BSA)
- Gamma counter

## Procedure:

- Cell Preparation: Plate FAP-overexpressing cells in a multi-well plate and allow them to adhere overnight.
- Competition Assay:



- Add a constant concentration of [68Ga]Ga-SB03178 to each well.
- Add increasing concentrations of non-radiolabeled SB03178 to the wells.
- Incubate at 37°C for 1 hour.
- Washing: Wash the cells three times with ice-cold binding buffer to remove unbound radioactivity.
- Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value using non-linear regression analysis. Preclinical data indicates that natGa-SB03178 has a binding potency approximately 17 times higher than a comparator compound, natGa-SB04033.[3]

## **Preclinical PET Imaging in Tumor-Bearing Mice**

This protocol describes the in vivo PET imaging of [68Ga]Ga-**SB03178** in a FAP-overexpressing tumor model.

Workflow for Preclinical PET Imaging:





Click to download full resolution via product page

Caption: Preclinical PET imaging workflow.

## Materials:

- Tumor-bearing mice (e.g., nude mice with HEK293T:hFAP xenografts)[3]
- [68Ga]Ga-**SB03178**
- Anesthesia (e.g., isoflurane)
- Small animal PET/CT scanner



## Procedure:

- Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
- Radiotracer Administration: Inject approximately 3.7-7.4 MBq (100-200  $\mu$ Ci) of [68Ga]Ga-SB03178 intravenously via the tail vein.
- Uptake Period: Allow for a 60-minute uptake period.
- PET/CT Imaging:
  - Position the animal in the PET/CT scanner.
  - Perform a CT scan for anatomical reference and attenuation correction.
  - Acquire a static PET scan for 10-15 minutes.
- Image Analysis: Reconstruct the PET images and co-register them with the CT images.
   Draw regions of interest (ROIs) over the tumor and various organs to quantify the tracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
   Preclinical studies have shown that [68Ga]Ga-SB03178 demonstrates higher tumor uptake and superior tumor-to-background contrast ratios compared to other FAP-targeted tracers.[3]

## **Clinical PET Imaging Protocol (Proposed)**

This proposed protocol is based on general guidelines for 68Ga-FAPi PET/CT imaging and should be adapted according to institutional and regulatory requirements.[8][9]

## Patient Preparation:

- No specific dietary preparation is required. Patients should be well-hydrated.
- Obtain informed consent from the patient.

## Radiotracer Administration and Imaging:

- Dosage: Administer 100-200 MBq of [68Ga]Ga-SB03178 intravenously.[8]
- Uptake Time: The optimal uptake time is typically 60 minutes post-injection.[8][9]



- · Scanning:
  - Perform a whole-body PET/CT scan from the vertex of the skull to the mid-thigh.
  - The CT scan can be a low-dose scan for attenuation correction and anatomical localization, or a diagnostic-quality contrast-enhanced CT.
  - PET acquisition time is typically 2-3 minutes per bed position.

## Image Interpretation:

- Assess the biodistribution of [68Ga]Ga-SB03178. Normal physiological uptake is expected in the kidneys, bladder, and to a lesser extent, the liver and salivary glands.
- Identify areas of focal uptake that are higher than the surrounding background and correspond to suspected tumor lesions.
- Quantitative analysis using Standardized Uptake Values (SUV) can be performed.

**Quantitative Data Summary** 

| Parameter                           | [68Ga]Ga-SB03178 | [68Ga]Ga-SB04033<br>(Comparator) | Reference |
|-------------------------------------|------------------|----------------------------------|-----------|
| Binding Potency<br>(natGa-complex)  | ~17x higher      | -                                | [3]       |
| Radiochemical Purity                | ≥90%             | -                                | [3]       |
| Decay-Corrected Radiochemical Yield | 22-76%           | -                                | [3]       |
| Tumor Uptake (in vivo)              | Higher           | Lower                            | [3]       |
| Tumor-to-Background<br>Ratios       | Superior         | Inferior                         | [3]       |

Disclaimer: These protocols are intended for research purposes only and should be performed by trained personnel in accordance with all applicable safety and regulatory guidelines. For







clinical applications, protocols must be approved by the relevant institutional review boards and regulatory authorities.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Frontiers | Functional roles of FAP-α in metabolism, migration and invasion of human cancer cells [frontiersin.org]
- 2. The role of fibroblast activation protein in health and malignancy PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development, preclinical evaluation and preliminary dosimetry profiling of SB03178, a first-of-its-kind benzo[h]quinoline-based fibroblast activation protein-α-targeted radiotheranostic for cancer imaging and therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibroblast activation protein-α in tumor cells promotes colorectal cancer angiogenesis via the Akt and ERK signaling pathways PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Quality Control of the ITG 68Ge/68Ga Generator and Synthesis of 68Ga-DOTATOC and 68Ga-PSMA-HBED-CC for Clinical Imaging PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. 68Ga-FAPI PET/CT: Biodistribution and Preliminary Dosimetry Estimate of 2 DOTA-Containing FAP-Targeting Agents in Patients with Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for [68Ga]Ga-SB03178
  PET Imaging]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12382268#protocol-for-68ga-ga-sb03178-pet-imaging]



## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com